

# synthesis of N-(2-Amino-4-methoxyphenyl)acetamide from 4-methoxy-o-phenylenediamine

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## Compound of Interest

Compound Name: *N-(2-Amino-4-methoxyphenyl)acetamide*

Cat. No.: *B1296831*

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## Synthesis of N-(2-Amino-4-methoxyphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **N-(2-Amino-4-methoxyphenyl)acetamide** from 4-methoxy-o-phenylenediamine. This synthesis is a crucial step in the preparation of various heterocyclic compounds and pharmaceutical intermediates. This document details the experimental protocol, reactant data, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.

### Overview of the Synthesis

The synthesis of **N-(2-Amino-4-methoxyphenyl)acetamide** from 4-methoxy-o-phenylenediamine involves a selective N-acetylation reaction. The key challenge lies in the regioselective acetylation of the amino group at the 2-position, which is ortho to the methoxy group, over the amino group at the 1-position. The electron-donating nature of the methoxy group can influence the nucleophilicity of the adjacent amino groups. Careful control of reaction conditions is therefore essential to favor the formation of the desired mono-acetylated product and minimize the formation of the di-acetylated byproduct.

## Reactant and Product Data

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

Compound Name	4-methoxy-o-phenylenediamine	N-(2-Amino-4-methoxyphenyl)acetamide
CAS Number	102-51-2	5472-37-7
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	138.17 g/mol	180.20 g/mol [1][2]
Appearance	Dark purple oil or solid	Solid[2]
Melting Point	206-209 °C (dihydrochloride salt)	Not readily available
Solubility	Soluble in dimethyl sulfoxide and methanol[3]	Not readily available
Key Hazards	Air sensitive, hygroscopic, irritant[3][4]	Harmful if swallowed[2]

## Experimental Protocol

This protocol is a synthesized procedure based on established methods for selective N-acetylation of substituted phenylenediamines.

### 3.1. Materials and Reagents

- 4-methoxy-o-phenylenediamine
- Acetic anhydride
- Glacial acetic acid
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution

- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

### 3.2. Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser
- Ice bath
- Rotary evaporator
- Chromatography column
- Standard laboratory glassware

### 3.3. Procedure

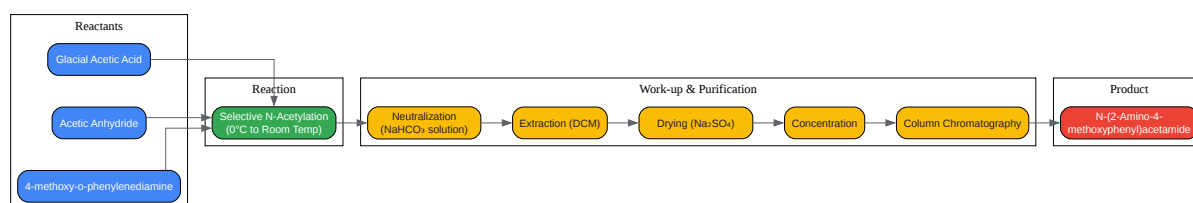
- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 4-methoxy-o-phenylenediamine (1.0 equivalent) in glacial acetic acid. The concentration should be approximately 0.5-1.0 M. Place the flask in an ice bath and begin stirring.
- **Addition of Acetylating Agent:** Slowly add acetic anhydride (1.0-1.2 equivalents) dropwise to the cooled and stirring solution using a dropping funnel. The slow addition helps to control the exothermicity of the reaction and improve selectivity.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer

Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

- **Work-up:** Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
- **Drying and Concentration:** Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is recommended to separate the desired mono-acetylated product from any unreacted starting material and the di-acetylated byproduct.
- **Characterization:** Characterize the purified **N-(2-Amino-4-methoxyphenyl)acetamide** by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.

## Reaction Workflow

The following diagram illustrates the key steps in the synthesis of **N-(2-Amino-4-methoxyphenyl)acetamide**.



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## References

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